molecular formula C9H8BrFO3 B8159127 Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate

Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate

Cat. No.: B8159127
M. Wt: 263.06 g/mol
InChI Key: SWEXKPQAQRQDDT-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring, with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate typically involves the esterification of 4-bromo-2-fluoro-5-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-bromo-2-fluoro-5-hydroxybenzoic acid+ethanolsulfuric acidEthyl 4-bromo-2-fluoro-5-hydroxybenzoate+water\text{4-bromo-2-fluoro-5-hydroxybenzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-bromo-2-fluoro-5-hydroxybenzoic acid+ethanolsulfuric acid​Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate+water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoate, while oxidation of the hydroxyl group can produce a benzoic acid derivative.

Scientific Research Applications

Chemistry: Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoates on cellular processes. It may also serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate depends on its specific application. In general, the presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules. The ethyl ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular targets.

Comparison with Similar Compounds

  • Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate
  • Ethyl 5-bromo-2-hydroxybenzoate
  • Ethyl 2-bromo-4-fluoro-5-methoxybenzoate

Comparison: Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in nucleophilic substitution and electrophilic aromatic substitution reactions. Its unique combination of bromine, fluorine, and hydroxyl groups can also affect its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-bromo-2-fluoro-5-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEXKPQAQRQDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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